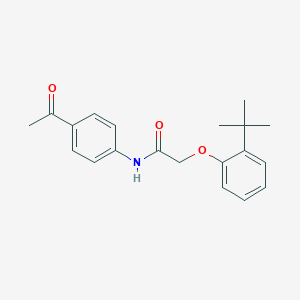

![molecular formula C21H23N3O B5596554 3,5,7-三甲基-2-{[2-(2-吡啶基)-1-吡咯烷基]羰基}-1H-吲哚](/img/structure/B5596554.png)

3,5,7-三甲基-2-{[2-(2-吡啶基)-1-吡咯烷基]羰基}-1H-吲哚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of indole derivatives involves several strategic reactions, including Diels-Alder reactions, Brønsted Acid Catalyzed [3+2]-Cycloaddition, and various cyclization and phosphinoylation processes. These methods provide a pathway to create complex structures with indole cores, which are significant in natural products and pharmaceuticals (Jackson & Moody, 1992); (Bera & Schneider, 2016).

Molecular Structure Analysis

The molecular structure of indole derivatives is often characterized by X-ray crystallography, revealing configurations that are essential for their reactivity and interactions. Indole compounds exhibit a variety of conformations based on their substitution patterns, contributing to their diverse chemical behaviors (Street et al., 1987).

Chemical Reactions and Properties

Indole derivatives undergo numerous chemical reactions, including cycloadditions, carbene complex formation, and reactions with boranes, leading to highly acidic sp^3 carbons. These reactions expand the utility of indole derivatives in synthetic chemistry, offering routes to novel compounds with potential bioactivity (Chen et al., 2016); (Guidotti et al., 2003).

Physical Properties Analysis

The physical properties of indole derivatives, including their crystalline structures and conformations, are pivotal for understanding their stability, solubility, and interaction with biological targets. These properties are determined through sophisticated analytical techniques, providing insight into their behavior under various conditions (Karthikeyan et al., 2014).

Chemical Properties Analysis

The chemical properties of indole derivatives, such as reactivity towards nucleophiles and electrophiles, acidity of hydrogen atoms, and participation in electron transfer processes, are fundamental to their application in synthetic organic chemistry and drug design. These properties are influenced by the indole core's electronic nature and the substituents' nature (Matsuda et al., 2015).

科学研究应用

血小板活化因子拮抗剂

吲哚衍生物,包括那些具有复杂取代基的衍生物,显示出作为血小板活化因子 (PAF) 的有效拮抗剂的希望。这些化合物对于治疗与 PAF 相关的疾病(如哮喘、休克和急性炎症)很重要。它们广泛的治疗潜力突出了吲哚化合物在医学研究中的多功能性 (Summers & Albert, 1987)。

合成和反应性

与“3,5,7-三甲基-2-{[2-(2-吡啶基)-1-吡咯烷基]羰基}-1H-吲哚”的核心结构相似的吡咯并[1,2-a]吲哚的结构基序在天然产物和药物中很普遍。银介导的氧化性膦酰化等方法为合成 2-膦酰基-9H-吡咯并[1,2-a]吲哚提供了一条直接的途径,突出了基于吲哚的化合物的合成灵活性和潜力 (Chen et al., 2016)。

生物学意义

吲哚是各种生物活性化合物的组成部分,表明了该核团的生物学和药理学意义。吲哚核团在药物和天然产物中的应用突出了其多功能性和广泛的生物活性,这可能与基于吲哚衍生物的新治疗剂的研发相关 (Sharma, Kumar, & Pathak, 2010)。

先进的合成技术

过渡金属催化的反应彻底改变了吲哚的合成和功能化,为大量吲哚衍生物提供了有效的途径。这些方法允许构建具有显着生物活性的复杂分子,证明了基于吲哚的结构在各个研究领域的化学灵活性和潜在应用 (Cacchi & Fabrizi, 2005)。

属性

IUPAC Name |

(2-pyridin-2-ylpyrrolidin-1-yl)-(3,5,7-trimethyl-1H-indol-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O/c1-13-11-14(2)19-16(12-13)15(3)20(23-19)21(25)24-10-6-8-18(24)17-7-4-5-9-22-17/h4-5,7,9,11-12,18,23H,6,8,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUINXPOJTMJKGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=C(N2)C(=O)N3CCCC3C4=CC=CC=N4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5596480.png)

![1-(2-chloro-6-fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5596486.png)

![methyl 4-[(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B5596496.png)

![N-cyclopentyl-2-(1-oxopyrrolo[1,2-d][1,2,4]triazin-2(1H)-yl)-N-(3-thienylmethyl)acetamide](/img/structure/B5596500.png)

![(6-ethyl-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid](/img/structure/B5596512.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-4-fluorobenzenesulfonamide](/img/structure/B5596517.png)

![1-(2,4-dihydroxyphenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5596522.png)

![N'-[(2-chloro-7-methyl-3-quinolinyl)methylene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B5596527.png)

![1-[(2,6-dichlorophenyl)sulfonyl]azepane](/img/structure/B5596538.png)

![1-(methoxyacetyl)-4-[(2-phenyl-1-azetidinyl)carbonyl]piperidine](/img/structure/B5596558.png)